molecular formula C15H14Cl2O3 B14628907 1,3-Bis(2-chlorophenoxy)propan-2-ol CAS No. 57641-50-6

1,3-Bis(2-chlorophenoxy)propan-2-ol

Cat. No.: B14628907
CAS No.: 57641-50-6
M. Wt: 313.2 g/mol
InChI Key: XELWKDNRDKLWSI-UHFFFAOYSA-N
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Description

1,3-Bis(2-chlorophenoxy)propan-2-ol is an organic compound with the molecular formula C15H14Cl2O3 It is a derivative of propanol, featuring two chlorophenoxy groups attached to the propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-chlorophenoxy)propan-2-ol can be synthesized through the reaction of 2-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate epoxide, which subsequently reacts with another molecule of 2-chlorophenol to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory synthesis. The process would typically involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

Scientific Research Applications

1,3-Bis(2-chlorophenoxy)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-chlorophenoxy)propan-2-ol involves its interaction with biological targets, leading to various biochemical effects. For instance, its antileishmanial activity is attributed to its ability to interfere with the metabolic pathways of the Leishmania parasite, reducing its viability and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve disruption of cellular processes essential for parasite survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2-chlorophenoxy)propan-2-ol is unique due to the presence of chlorophenoxy groups, which impart distinct chemical reactivity and potential biological activity. The chloro substituents enhance its ability to participate in various chemical reactions and may contribute to its biological efficacy against certain pathogens .

Properties

CAS No.

57641-50-6

Molecular Formula

C15H14Cl2O3

Molecular Weight

313.2 g/mol

IUPAC Name

1,3-bis(2-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C15H14Cl2O3/c16-12-5-1-3-7-14(12)19-9-11(18)10-20-15-8-4-2-6-13(15)17/h1-8,11,18H,9-10H2

InChI Key

XELWKDNRDKLWSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(COC2=CC=CC=C2Cl)O)Cl

Origin of Product

United States

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